![molecular formula C12H8Cl2N2O2 B1461236 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid CAS No. 942511-67-3](/img/structure/B1461236.png)
5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid
Overview
Description
“5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains two chloro groups and an amino group attached to a phenyl ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms. The pyridine ring forms the core structure, with the chloro, amino, and carboxylic acid groups attached at the 5th, 6th, and 3rd positions, respectively .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation. The chloro groups might be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid group might increase its solubility in water .
Scientific Research Applications
Development of Anti-Cancer Agents
The structure of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid shares similarities with indole derivatives, which have been extensively studied for their anti-cancer properties . The presence of the chloro and amino groups may suggest potential in the development of novel anti-cancer agents, particularly as inhibitors of specific pathways involved in cancer cell proliferation.
Synthesis of Heterocyclic Compounds
This compound could serve as a precursor in the synthesis of complex heterocyclic compounds. Heterocycles are crucial in medicinal chemistry, and the chlorinated pyridine ring offers a reactive site for further chemical transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-6-(4-chloroanilino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-1-3-9(4-2-8)16-11-10(14)5-7(6-15-11)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIOAIHYYSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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